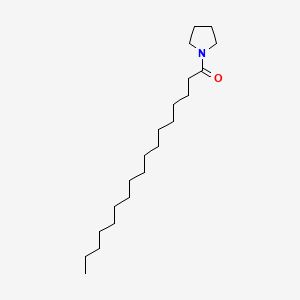
Pyrrolidine, 1-(1-oxoheptadecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1-oxoheptadecyl)-: is an organic compound with the molecular formula C22H43NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. . Pyrrolidine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxoheptadecyl)- typically involves the acylation of pyrrolidine with stearic acid or its derivatives. One common method is the reaction of pyrrolidine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of Pyrrolidine, 1-(1-oxoheptadecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acylation process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1-oxoheptadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N-hydroxy derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pyrrolidine, 1-(1-oxoheptadecyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-oxoheptadecyl)- involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Diketone derivatives of pyrrolidine.
Uniqueness: Pyrrolidine, 1-(1-oxoheptadecyl)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives. This structural feature enhances its lipophilicity and potential interactions with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
56630-54-7 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylheptadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(23)22-19-16-17-20-22/h2-20H2,1H3 |
InChI Key |
HGOPYGUCWZFCID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















